![molecular formula C10H7N5 B2571870 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile CAS No. 35546-42-0](/img/structure/B2571870.png)

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

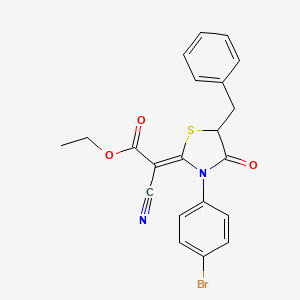

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The structures of these synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds was established by various spectral and physicochemical techniques . Spectroscopic data confirmed the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Scientific Research Applications

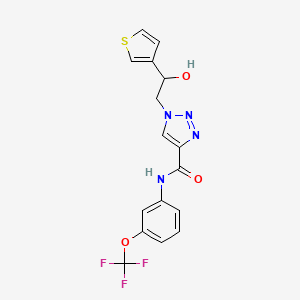

- Letrozole Intermediate : 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile serves as an intermediate in the synthesis of letrozole , an antineoplastic drug used in breast cancer treatment . Letrozole inhibits aromatase, an enzyme involved in estrogen biosynthesis, thus reducing estrogen levels and suppressing tumor growth.

- Aromatase (CYP19) is a key enzyme in estrogen biosynthesis. Researchers have developed imaging agents based on aromatase inhibitors (AIs) for PET/SPECT studies . 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile could potentially be explored as a candidate for imaging aromatase activity.

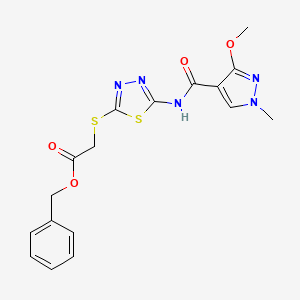

- Triazoles, including 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile, have demonstrated effectiveness as antibacterial and antifungal agents . Their unique structure contributes to their bioactivity.

- Although not directly studied for its anticancer effects, the triazole moiety in this compound has been associated with anticancer properties . Further investigations could explore its potential in cancer therapy.

- 1,4-Disubstituted 1H-1,2,3-triazoles (related compounds) find applications as agrochemicals . While not specific to our compound, this highlights the broader utility of triazoles in agriculture.

- 1,4-Disubstituted 1H-1,2,3-triazoles are also used as photostabilizers and dyes . Their stability and color properties make them valuable in various applications.

Antineoplastic Research

Imaging Agent for Aromatase Enzyme (CYP19)

Antibacterial and Antifungal Properties

Anticancer Potential

Agrochemical Applications

Photostabilizers and Dyes

Mechanism of Action

Target of Action

The primary targets of the compound 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.

Biochemical Pathways

The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowing of disease progression.

Result of Action

The result of the action of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is a decrease in the number of cancer cells due to induced apoptosis . This leads to a reduction in tumor size and potentially a slowing of disease progression.

Future Directions

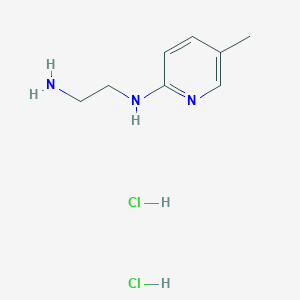

The future directions for research on “4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name |

4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H/b14-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWAPZBXKSBICU-NSIKDUERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\N2C=NN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)

![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2571793.png)

![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)